3-(2,4-Dimethylphenyl)pyridin-4-amine
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Overview
Description
3-(2,4-Dimethylphenyl)pyridin-4-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a 2,4-dimethylphenyl group at the 3-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the direct amination of 3-(2,4-dimethylphenyl)pyridine using an appropriate amine source under suitable reaction conditions. This method may require the use of a base and a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(2,4-Dimethylphenyl)pyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study molecular interactions and pathways
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)pyridin-4-amine: Similar structure with a different substitution pattern on the phenyl ring.
3-(2,5-Dimethylphenyl)pyridin-4-amine: Another isomer with a different substitution pattern.
Uniqueness
3-(2,4-Dimethylphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 2 and 4 positions of the phenyl ring may enhance its stability and interaction with specific molecular targets compared to other isomers.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-9-3-4-11(10(2)7-9)12-8-15-6-5-13(12)14/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
WRCQONNHEMSCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)N)C |
Origin of Product |
United States |
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